![molecular formula C30H28O4S2 B14660408 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol CAS No. 41134-84-3](/img/structure/B14660408.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dihydroanthracene core
Vorbereitungsmethoden
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl thiol with 9,10-dimethyl-9,10-dihydroanthracene-9,10-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Analyse Chemischer Reaktionen
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Wissenschaftliche Forschungsanwendungen
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets through its sulfanyl and methoxy groups. These interactions can lead to the modulation of enzyme activity, inhibition of oxidative processes, and stabilization of reactive intermediates. The compound’s ability to donate or accept electrons makes it a versatile agent in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol can be compared with similar compounds such as:
Bis(4-methoxyphenyl)sulfane: This compound shares the methoxyphenyl sulfanyl groups but lacks the dihydroanthracene core, resulting in different chemical properties and applications.
Bis(4-hydroxyphenyl)sulfone:
1,2-Bis[(4-methoxyphenyl)ethynyl]benzene: This compound has similar methoxyphenyl groups but is structured around an ethynyl-benzene core, offering different electronic properties and applications.
The uniqueness of this compound lies in its combination of functional groups and core structure, which provides a distinct set of chemical and physical properties .
Eigenschaften
CAS-Nummer |
41134-84-3 |
|---|---|
Molekularformel |
C30H28O4S2 |
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
1,8-bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethylanthracene-9,10-diol |
InChI |
InChI=1S/C30H28O4S2/c1-29(31)23-7-5-9-25(35-21-15-11-19(33-3)12-16-21)27(23)30(2,32)28-24(29)8-6-10-26(28)36-22-17-13-20(34-4)14-18-22/h5-18,31-32H,1-4H3 |
InChI-Schlüssel |
CCYFSVSJVUFYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)SC3=CC=C(C=C3)OC)C(C4=C1C=CC=C4SC5=CC=C(C=C5)OC)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


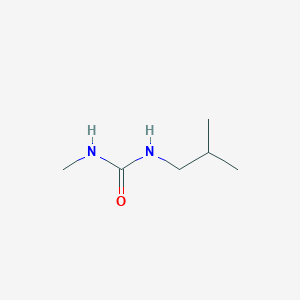
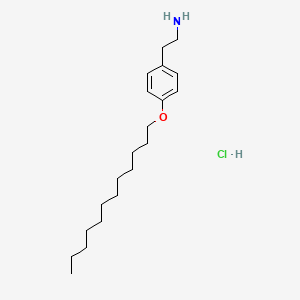
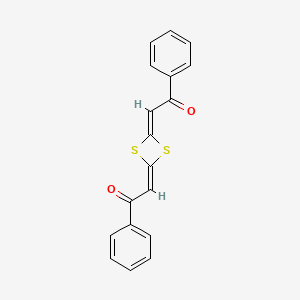
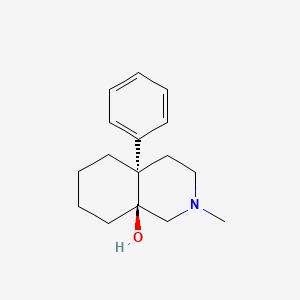
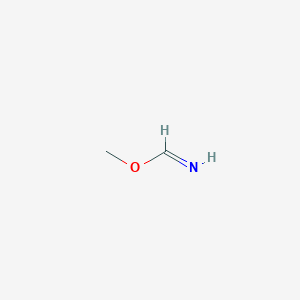
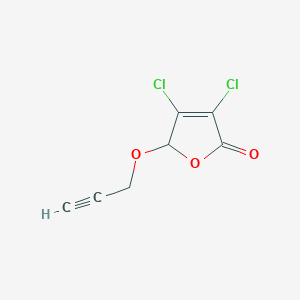
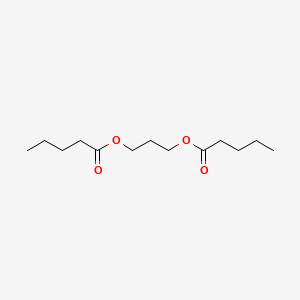
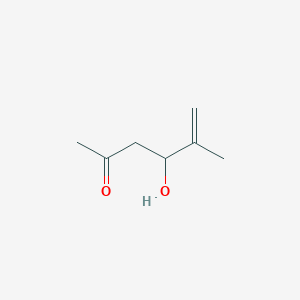
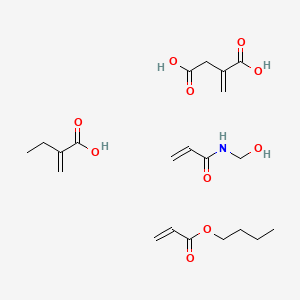
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
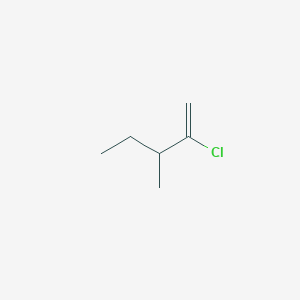
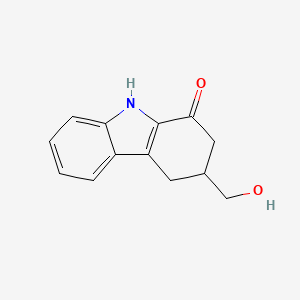
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)

